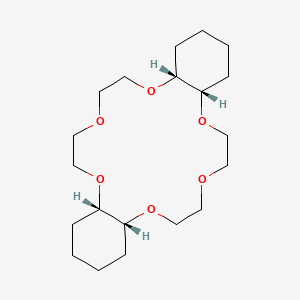![molecular formula C14H16N6O3S B14153030 2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is a complex organic compound featuring a triazole ring, a phenoxy group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group. The phenoxy group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the acetamide moiety under mild conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules .
化学反応の分析
Types of Reactions
2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazinylidene moiety can produce hydrazine derivatives .
科学的研究の応用
2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Known for its herbicidal properties.
4-(1H-1,2,4-triazol-1-yl)phenol: Exhibits antifungal activity.
4-methyl-2-pentanol: Used as a solvent and intermediate in organic synthesis.
Uniqueness
2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the phenoxy group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H16N6O3S |
|---|---|
分子量 |
348.38 g/mol |
IUPAC名 |
2-[4-[(E)-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C14H16N6O3S/c1-20-9-17-19-14(20)24-8-13(22)18-16-6-10-2-4-11(5-3-10)23-7-12(15)21/h2-6,9H,7-8H2,1H3,(H2,15,21)(H,18,22)/b16-6+ |
InChIキー |
DJNZIDMXHGVCKN-OMCISZLKSA-N |
異性体SMILES |
CN1C=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
正規SMILES |
CN1C=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
溶解性 |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


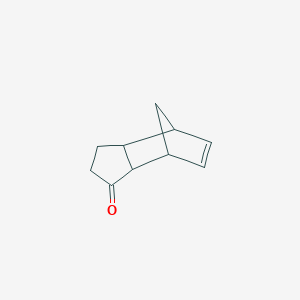
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

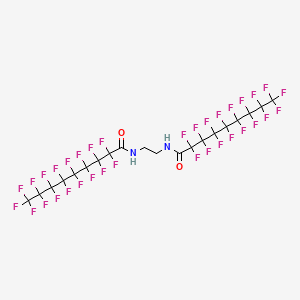
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
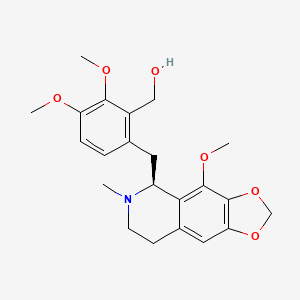
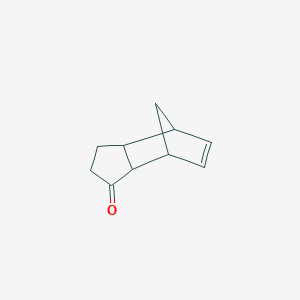

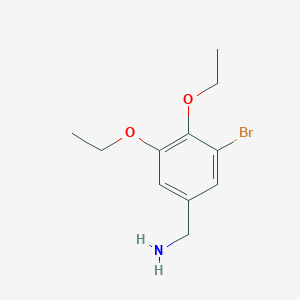
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
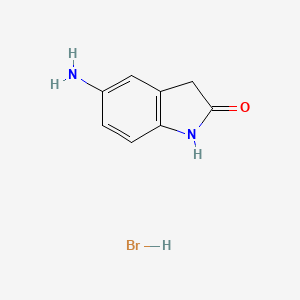
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

